4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
Description
The target compound features a quinazoline core substituted with three methyl groups at positions 4, 6, and 8, coupled to a 1,3,5-triazine moiety via a pyridin-3-ylmethyl linker.
Properties
Molecular Formula |
C20H23N7 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4,6,8-trimethyl-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C20H23N7/c1-13-7-14(2)18-17(8-13)15(3)24-20(25-18)26-19-22-11-27(12-23-19)10-16-5-4-6-21-9-16/h4-9H,10-12H2,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
QYILOJWXQGPPLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CN=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Quinazoline Core
Substituent Variations on the Triazine Moiety
Hypothesized Structure-Activity Relationships (SAR)
- Methyl vs. Methoxy : Methyl groups (target compound) enhance lipophilicity and membrane permeability, whereas methoxy groups (STK300112) improve aqueous solubility .
- Pyridin-3-ylmethyl Linker : This substituent may facilitate interactions with kinases or receptors containing aromatic binding pockets, as seen in related compounds .
- Triazine Modifications : Bulky substituents (e.g., morpholinylpropyl in Y021-5625) could reduce metabolic clearance compared to smaller groups .
Research Findings and Limitations
- Commercial Availability : BH47881 (4,8-dimethyl analog) and STK300112 are commercially available, indicating industrial interest in this chemical space .
- Data Gaps: No direct biological data for the target compound were found in the evidence. Further studies on kinase inhibition, solubility, and toxicity are needed.
Biological Activity
4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound characterized by its unique structural features that include a quinazoline core, a triazine moiety, and a pyridine side chain. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N7 with a molecular weight of 361.4 g/mol. The intricate structure allows for diverse chemical reactivity and biological activity. The presence of multiple nitrogen atoms suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. The following sections detail specific areas of biological activity related to 4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine.
Anticancer Properties
Quinazoline derivatives are frequently explored for their anticancer properties due to their ability to inhibit specific kinases involved in tumor growth. The compound's structure suggests that it may act on multiple pathways associated with cancer cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BxPC-3 | TBD | Inhibition of AKT-mTOR pathway |
| PC-3 | TBD | Induction of apoptosis |
| HCT-116 | TBD | Inhibition of key proteins in metastasis |
Note: TBD indicates values that require further experimental determination.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as AKT and mTOR, which are critical in regulating cell growth and survival.
- Induction of Apoptosis : Evidence suggests that this compound may enhance apoptotic pathways in cancer cells.
- Targeting Protein Interactions : The structural components may allow for specific interactions with proteins involved in cancer progression.
Case Studies
Several studies have highlighted the potential of quinazoline derivatives in cancer therapy:
- Study on Cytotoxicity : A study demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines without significant toxicity to normal cells. This selectivity is crucial for therapeutic applications.
- In Vivo Models : Animal studies have shown promising results where these compounds reduced tumor growth significantly compared to control groups.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine. Studies suggest that its metabolism can be tracked using advanced techniques like liquid chromatography-mass spectrometry (LC-MS), allowing researchers to identify metabolites and elucidate metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
